molecular formula C9H10O5 B8817505 1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid CAS No. 53611-01-1

1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid

Cat. No. B8817505
CAS RN: 53611-01-1
M. Wt: 198.17 g/mol
InChI Key: FWHUTKPMCKSUCV-UHFFFAOYSA-N
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Description

1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid, also known as cis, cis -1,2,4-Cyclohexanetricarboxylic Acid 1,2-Anhydride , is a chemical compound with the molecular formula C9H10O5 . It appears as a white to light yellow powder or crystal .


Physical And Chemical Properties Analysis

1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid is a solid at 20 degrees Celsius . It has a melting point ranging from 152.0 to 156.0 °C . The compound is sensitive to moisture .

Safety And Hazards

This compound is classified as dangerous. It may cause skin irritation, serious eye damage, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautions should be taken to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

CAS RN

53611-01-1

Product Name

1,3-Dioxooctahydroisobenzofuran-5-carboxylic acid

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

1,3-dioxo-3a,4,5,6,7,7a-hexahydro-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C9H10O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h4-6H,1-3H2,(H,10,11)

InChI Key

FWHUTKPMCKSUCV-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)O)C(=O)OC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into a four-necked flask equipped with a thermometer, a stirrer, a condenser and a heat controller, were charged 100 parts of 1,2,4-cyclohexanetricarboxylic acid, 67 parts of acetic anhydride and 333 parts of glacial acetic acid. The contents were stirred for anhydrization at 120° C. for one hour under heating in a nitrogen gas flow. After cooling to 25° C., the precipitated crystals were separated by filtration and dried in a nitrogen gas flow to obtain a white, solid 1,2,4-cyclohexanetricarboxylic acid-1,2-anhydride.
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Synthesis routes and methods III

Procedure details

Into a four-necked flask equipped with a thermometer, a stirrer, a condenser and a temperature controller, 100 parts by mass of cyclohexane-1,2,4-tricarboxylic acid was placed and melted by heating at 250° C. for 3 hours while formed water was removed to the outside of the system with a stream of nitrogen gas, and 1,2,4-cyclohexanetricarboxylic acid 1,2-anhydride was obtained. as a light yellow transparent liquid substance The yield of the anhydride was 95% based on the amount of cyclohexane-1,2,4-tricarboxylic acid used as the raw material. The obtained liquid 1,2,4-cyclohexanetricarboxylic acid had a viscosity of 14.6 Pa·s at 60° C.
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